molecular formula C10H10N2O4 B14211413 3-Hydroxy-4-(4-nitrophenoxy)butanenitrile CAS No. 627536-65-6

3-Hydroxy-4-(4-nitrophenoxy)butanenitrile

Cat. No.: B14211413
CAS No.: 627536-65-6
M. Wt: 222.20 g/mol
InChI Key: NHLBIXWBKJHIPC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-nitrophenoxy)butanenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a nitrophenoxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-nitrophenoxy)butanenitrile typically involves the reaction of 4-nitrophenol with 3-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the carbon atom bearing the chlorine atom in 3-chlorobutanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-nitrophenoxy)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Formation of 3-oxo-4-(4-nitrophenoxy)butanenitrile.

    Reduction: Formation of 3-hydroxy-4-(4-aminophenoxy)butanenitrile.

    Substitution: Formation of various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-(4-nitrophenoxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-nitrophenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-aminophenoxy)butanenitrile
  • 3-Hydroxy-4-(4-methylphenoxy)butanenitrile
  • 3-Hydroxy-4-(4-chlorophenoxy)butanenitrile

Uniqueness

3-Hydroxy-4-(4-nitrophenoxy)butanenitrile is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

627536-65-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-hydroxy-4-(4-nitrophenoxy)butanenitrile

InChI

InChI=1S/C10H10N2O4/c11-6-5-9(13)7-16-10-3-1-8(2-4-10)12(14)15/h1-4,9,13H,5,7H2

InChI Key

NHLBIXWBKJHIPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CC#N)O

Origin of Product

United States

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